![molecular formula C13H23N3O9S2 B561746 [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid CAS No. 832733-28-5](/img/structure/B561746.png)
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a powerful chelating agent . It forms stable complexes with most metal ions . This compound is a contaminant of emerging concern .
Synthesis Analysis
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a thiol reactive iron chelator . It has a molecular weight of 429.47 and a molecular formula of C13H23N3O9S2 .Molecular Structure Analysis
The InChI of the compound isInChI=1S/C13H23N3O9S2/c1-27(24,25)26-5-2-14-10(17)6-15(7-11(18)19)3-4-16(8-12(20)21)9-13(22)23/h2-9H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23) . The Canonical SMILES is CS(=O)(=O)SCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O . Physical And Chemical Properties Analysis
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid has a molecular weight of 429.5 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 12 . The compound has a Rotatable Bond Count of 15 . The Exact Mass and Monoisotopic Mass of the compound is 429.08757167 g/mol . The Topological Polar Surface Area of the compound is 215 Ų .Aplicaciones Científicas De Investigación
Soil Remediation
This compound has been used in soil remediation, particularly for the extraction of copper from contaminated soil . It has been used in different washing configurations to enhance the remediation process. The compound has shown promising results in both single-stage continuous stirred tank reactor (CSTR) and multi-stage (side feeding and counter-current) reactor configurations .
Iron Chelation
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid is a thiol reactive iron chelator . This means it can bind to iron ions and form a stable complex, which can be useful in various scientific and medical applications. For instance, iron chelators are often used in the treatment of conditions that result in iron overload, such as thalassemia and other types of anemia.
Hemostatic Agent
Ethylenediamine-N,N’-diacetic acid, a related compound, has been used as a hemostatic agent . While this specific application has not been directly linked to [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, it’s possible that it could have similar uses given its structural similarities.
Industrial Use
This compound could potentially be used in specialized industrial applications . While the specific industrial uses are not detailed, the compound’s chelating properties could make it useful in a variety of settings, such as water treatment, cleaning products, and more.
Mecanismo De Acción
Target of Action
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, also known as 2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid, primarily targets metal ions in the body. It has a high affinity for iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes even at neutral pH .
Mode of Action
This compound acts as a chelating agent, meaning it binds to metal ions to form a ring-like complex . This binding process involves the interaction of the compound with its targets, resulting in the formation of stable, water-soluble complexes. This interaction alters the chemical nature of the target ions, often rendering them less reactive .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the metabolism of metal ions. By binding to metal ions, the compound can prevent these ions from participating in other chemical reactions. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its ability to sequester metal ions. By binding to these ions, the compound can prevent them from participating in potentially harmful reactions. For example, it can prevent iron ions from catalyzing the production of harmful free radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid. For example, the presence of target metal ions in the environment is necessary for the compound to exert its effects. Additionally, the pH of the environment can influence the compound’s ability to form complexes with metal ions .
Safety and Hazards
Direcciones Futuras
While there is limited information available on the future directions of [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid, related compounds such as EDTA have been proposed as useful agents against the development of atherosclerosis due to their ability to chelate heavy metals .
Propiedades
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-(2-methylsulfonylsulfanylethylamino)-2-oxoethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O9S2/c1-27(24,25)26-5-2-14-10(17)6-15(7-11(18)19)3-4-16(8-12(20)21)9-13(22)23/h2-9H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPLHLAKENJGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O9S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849578 |
Source


|
| Record name | 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832733-28-5 |
Source


|
| Record name | 9,12-Bis(carboxymethyl)-2,2,7-trioxo-2lambda~6~,3-dithia-6,9,12-triazatetradecan-14-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

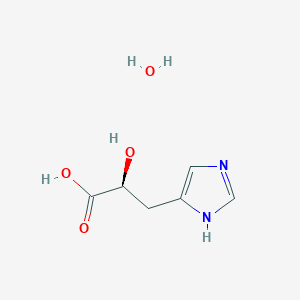

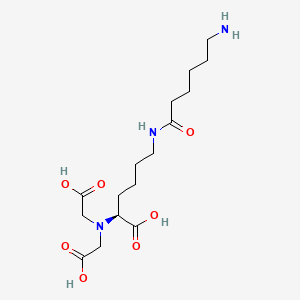
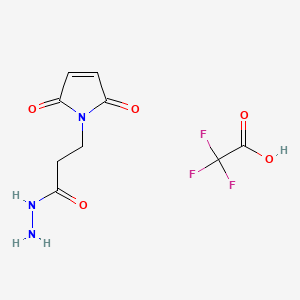

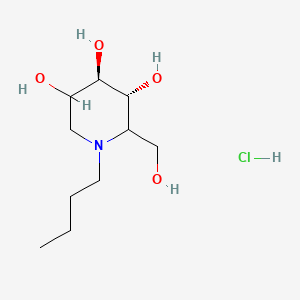

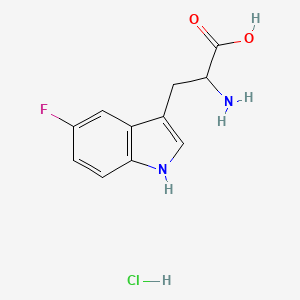
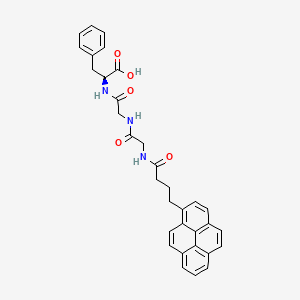
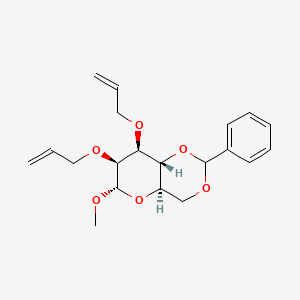
![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)


![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)